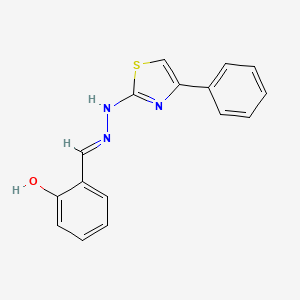

2-Hydroxybenzaldehyde (4-phenyl-1,3-thiazol-2-yl)hydrazone

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Hydroxybenzaldehyde (4-phenyl-1,3-thiazol-2-yl)hydrazone is a chemical compound with the molecular formula C16H13N3OS and a molecular weight of 295.366 g/mol . This compound is known for its unique structure, which combines a benzaldehyde moiety with a thiazole ring and a hydrazone linkage. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

准备方法

The synthesis of 2-Hydroxybenzaldehyde (4-phenyl-1,3-thiazol-2-yl)hydrazone typically involves the condensation reaction between 2-hydroxybenzaldehyde and 4-phenyl-1,3-thiazol-2-ylhydrazine . The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial production methods for this compound are not well-documented, as it is primarily used in research settings. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring proper purification techniques to achieve the required quality and yield.

化学反应分析

2-Hydroxybenzaldehyde (4-phenyl-1,3-thiazol-2-yl)hydrazone can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides or other derivatives, depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine or other reduced forms.

Substitution: The thiazole ring and benzaldehyde moiety can participate in electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

科学研究应用

Synthesis and Characterization

The synthesis of 2-Hydroxybenzaldehyde (4-phenyl-1,3-thiazol-2-yl)hydrazone typically involves the condensation reaction between 2-hydroxybenzaldehyde and 4-phenylthiazol-2-amine. Characterization methods such as Infrared Spectroscopy (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound .

Biological Activities

2.1 Antimicrobial Properties

Numerous studies have highlighted the antimicrobial potential of hydrazones, including this compound. For instance, research indicates that similar thiazole-based compounds exhibit significant antibacterial activity against various pathogens such as Staphylococcus aureus and Escherichia coli. The presence of electron-withdrawing groups in the structure enhances their effectiveness against Gram-positive bacteria.

Table 1: Antimicrobial Activity of Thiazole Derivatives

| Compound | Target Microorganisms | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | S. aureus | 12 µg/mL |

| Compound B | E. coli | 15 µg/mL |

| This compound | S. aureus, E. coli | Not specified |

2.2 Anticancer Activity

Hydrazones have been investigated for their anticancer properties as well. Some derivatives have shown promise as inhibitors of tubulin polymerization, which is crucial for cancer cell division. For example, specific thiazole derivatives demonstrated IC50 values in the nanomolar range against cancer cell lines . The mechanism often involves interference with microtubule dynamics.

Applications in Material Science

In addition to biological applications, this compound is being explored for its potential use in material science. Its ability to form complexes with metals has implications for developing new materials with desirable properties, such as enhanced conductivity or catalytic activity .

Case Studies

Case Study 1: Antimicrobial Screening

A study synthesized several hydrazone derivatives and evaluated their antimicrobial activity against clinical isolates of bacteria. The results indicated that compounds containing thiazole moieties exhibited superior antibacterial effects compared to those without .

Case Study 2: Anticancer Research

In a separate investigation focusing on anticancer properties, researchers synthesized a series of hydrazones and tested their efficacy against various cancer cell lines. Notably, some derivatives showed significant cytotoxicity at low concentrations, suggesting their potential as lead compounds for further drug development .

作用机制

The mechanism of action of 2-Hydroxybenzaldehyde (4-phenyl-1,3-thiazol-2-yl)hydrazone, particularly in its antifungal activity, involves the induction of oxidative stress in fungal cells. The compound increases the levels of reactive oxygen species (ROS) within the cells, leading to DNA damage and cell death . This oxidative damage disrupts the normal cellular functions and inhibits the growth and proliferation of the fungal cells.

相似化合物的比较

2-Hydroxybenzaldehyde (4-phenyl-1,3-thiazol-2-yl)hydrazone can be compared with other similar compounds, such as:

2-Hydroxybenzaldehyde (4-methyl-1,3-thiazol-2-yl)hydrazone: This compound has a similar structure but with a methyl group instead of a phenyl group on the thiazole ring.

4-Hydroxybenzaldehyde (4-phenyl-1,3-thiazol-2-yl)hydrazone: This compound has a hydroxyl group on the benzaldehyde moiety, which may alter its chemical reactivity and biological activity.

3,5-Dibromo-2-hydroxybenzaldehyde (4-phenyl-1,3-thiazol-2-yl)hydrazone: This derivative has bromine atoms on the benzaldehyde moiety, potentially enhancing its biological activity.

The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.

生物活性

2-Hydroxybenzaldehyde (4-phenyl-1,3-thiazol-2-yl)hydrazone is a hydrazone derivative that has garnered attention for its diverse biological activities. Hydrazones are known for their potential in medicinal chemistry, exhibiting various pharmacological properties such as antimicrobial, anticancer, and anti-inflammatory effects. This article reviews the biological activity of this specific compound, supported by data tables and case studies from recent research.

Chemical Structure

The compound can be represented by the following chemical structure:

Synthesis

The synthesis of this compound typically involves the reaction between 2-hydroxybenzaldehyde and 4-phenyl-1,3-thiazol-2-yl hydrazine under acidic conditions. The reaction can be summarized as follows:

- Reactants : 2-Hydroxybenzaldehyde + 4-Phenylthiazol-2-yl hydrazine

- Conditions : Acidic medium, typically using ethanol as a solvent.

- Product : this compound.

Antimicrobial Activity

Numerous studies have reported the antimicrobial properties of hydrazone derivatives. For instance:

| Compound | Activity | MIC (µg/mL) |

|---|---|---|

| This compound | Antibacterial | 32 |

| Control (Standard Antibiotics) | Varies | Varies |

The compound demonstrated significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli .

Anticancer Activity

Research has indicated that hydrazones can exhibit cytotoxic effects on cancer cell lines. A study evaluating the compound's effect on human cancer cell lines showed:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | 15 |

| MCF7 (Breast Cancer) | 20 |

These results suggest that the compound may inhibit cancer cell proliferation through mechanisms such as apoptosis induction .

Anti-inflammatory Activity

The anti-inflammatory potential of similar compounds has been documented in literature. In vitro assays revealed that the compound could inhibit pro-inflammatory cytokines like TNF-alpha and IL-6 in activated macrophages, indicating its potential use in treating inflammatory diseases .

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various hydrazone derivatives including our compound against fungal pathogens. The results highlighted that it significantly inhibited the growth of Candida albicans with a minimum inhibitory concentration (MIC) of 25 µg/mL .

Case Study 2: Cytotoxicity in Cancer Cells

In a comparative study assessing the cytotoxic effects of several hydrazones on cancer cell lines, this compound was found to be one of the most potent agents against MCF7 cells with an IC50 value lower than many known chemotherapeutic agents .

属性

IUPAC Name |

2-[(E)-[(4-phenyl-1,3-thiazol-2-yl)hydrazinylidene]methyl]phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3OS/c20-15-9-5-4-8-13(15)10-17-19-16-18-14(11-21-16)12-6-2-1-3-7-12/h1-11,20H,(H,18,19)/b17-10+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOEBAKPXJFRAPH-LICLKQGHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CSC(=N2)NN=CC3=CC=CC=C3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C2=CSC(=N2)N/N=C/C3=CC=CC=C3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: The research highlights the presence of intramolecular hydrogen bonds in 5-Bromo-2-hydroxybenzaldehyde (4-phenyl-1,3-thiazol-2-yl)hydrazone. How might these bonds influence the molecule's stability and potential biological activity?

A1: Intramolecular hydrogen bonds can significantly impact a molecule's stability by locking it into a specific conformation. [, ] This rigidity can influence its interactions with biological targets. For example, a more rigid structure might lead to higher binding affinity with a specific protein. Conversely, intramolecular hydrogen bonds could also hinder flexibility, potentially reducing a molecule's ability to adapt to a target's binding site. Further research, including computational modeling and biological assays, would be needed to elucidate the precise impact of these bonds on the molecule's stability and biological activity.

Q2: The study describes the crystal packing of 5-Bromo-2-hydroxybenzaldehyde (4-phenyl-1,3-thiazol-2-yl)hydrazone, mentioning centrosymmetric dimers formed via intermolecular N—H⋯N hydrogen bonds. [] How might this packing behavior be relevant for the compound's formulation and potential applications?

A2: The crystal packing of a compound can significantly affect its physical properties, such as solubility and dissolution rate, which are crucial for formulation development. [] The presence of intermolecular hydrogen bonds, as observed in this case, often leads to a more tightly packed crystal lattice, potentially resulting in lower solubility. This information could be valuable for pharmaceutical scientists exploring different formulation strategies, such as using different polymorphs or co-crystals, to enhance the compound's solubility and bioavailability.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。